molecular formula C8H9NO2 B1606057 2-(Hydroxymethyl)benzamide CAS No. 33832-98-3

2-(Hydroxymethyl)benzamide

Cat. No.: B1606057
CAS No.: 33832-98-3
M. Wt: 151.16 g/mol
InChI Key: RULWBFLPUAFFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzamide (IUPAC name: N-[2-(hydroxymethyl)phenyl]benzamide) is a benzamide derivative featuring a hydroxymethyl (-CH₂OH) substituent at the ortho position of the benzamide aromatic ring. This compound is notable for its structural versatility, enabling applications in materials science and medicinal chemistry. Two polymorphic forms of this compound have been identified, both crystallizing in the P2₁/n space group but with distinct unit cell parameters and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . The hydroxymethyl group enhances solubility in polar solvents and facilitates participation in hydrogen-bonding networks, which is critical for crystal engineering and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzamide typically involves the reaction of benzamide with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde, followed by intramolecular cyclization to form the hydroxymethyl group at the ortho position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: o-(Carboxymethyl)benzamide.

    Reduction: o-(Hydroxymethyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(Hydroxymethyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.

Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the benzamide moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups Key Properties/Applications References
2-(Hydroxymethyl)benzamide -CH₂OH at ortho position Polymorphism, metal coordination templates
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Bulky tertiary alcohol group, -CH₃ at meta N,O-bidentate directing group for C–H activation
Rip-D (2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) -OH at ortho, dimethoxyphenethylamine chain Lower synthetic yield (34%) due to steric hindrance
[¹²⁵I]PIMBA (Sigma receptor ligand) Iodinated para-methoxy group, piperidine chain Prostate tumor imaging/therapy (Kd = 5.80 nM for sigma receptors)
JJGW03 (Arylpiperazine-salicylamide) Piperazine-hexoxy chain α1-Adrenolytic activity (receptor antagonism)
Nitazoxanide Nitrothiazole ring, acetyloxy group Broad-spectrum antiparasitic agent

Contradictions and Limitations

  • Toxicity : While sigma-targeting benzamides () are biocompatible for imaging, N-(2-ethylhexyl)benzamide () is classified as acutely toxic (Category 4 oral/dermal/inhalation), limiting its therapeutic use.
  • Bioactivity Variability: Structural minor changes (e.g., piperazine chain length in JJGW series) drastically alter adrenolytic potency, highlighting the need for precise substituent design .

Biological Activity

2-(Hydroxymethyl)benzamide, a derivative of benzamide, has garnered attention in recent years due to its diverse biological activities. This compound features a hydroxymethyl group at the 2-position of the benzene ring, which enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is C8H9NO, with a molecular weight of 151.16 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.

These mechanisms suggest that this compound could have applications in treating diseases where these biological processes are disrupted.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of benzamide, including this compound, demonstrate significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Some studies suggest that benzamide derivatives possess antitumor properties, acting on specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on S. aureus and E. coli
Anti-inflammatorySignificant reduction in inflammation markers
AntitumorCytotoxic effects on cancer cell lines

Case Study: Antimicrobial Efficacy

A study published in MDPI explored the efficacy of various benzamide derivatives against bacterial cell division proteins. The results indicated that this compound showed comparable inhibitory activity against both S. aureus and E. coli, highlighting its potential as an antimicrobial agent .

Case Study: Anti-inflammatory Activity

Research conducted on benzamide derivatives demonstrated their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be utilized in developing treatments for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)benzamide, and how can reaction conditions be optimized?

A common method involves the condensation of 2-(hydroxymethyl)benzoic acid with an appropriate amine source under activating agents such as EDCI/HOBt. Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products like esterification byproducts . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can X-ray diffraction (XRD) be utilized for structural characterization of this compound?

Single-crystal XRD is the gold standard for structural determination. Crystals are grown via slow evaporation from acetone or methanol. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL or similar software refines structures, with attention to hydrogen bonding (e.g., O–H···O interactions) and torsion angles . For example, polymorphs of N-[2-(hydroxymethyl)phenyl]benzamide crystallize in space group P2₁/n but exhibit distinct unit cell parameters (e.g., a = 8.52 Å vs. 9.01 Å) due to packing differences .

Q. What spectroscopic techniques are critical for verifying the purity and identity of this compound?

  • NMR : Confirm amide proton resonance (δ 8.1–8.3 ppm in DMSO-d₆) and hydroxymethyl group (δ 4.5–4.7 ppm).
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and O–H stretch (~3300 cm⁻¹).
  • LC-MS : Monitor molecular ion [M+H]⁺ (m/z 166.07) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its physicochemical properties?

Two polymorphs exhibit divergent packing motifs due to C–H···π and O–H···O interactions. Polymorph I has a denser packing (calculated density 1.32 g/cm³) compared to Polymorph II (1.28 g/cm³), impacting solubility and thermal stability. Differential Scanning Calorimetry (DSC) reveals distinct melting endotherms (Polymorph I: 178°C; Polymorph II: 172°C) . Solvent-mediated crystallization trials (e.g., using acetonitrile vs. THF) can selectively isolate polymorphs .

Q. What methodologies are employed for charge density analysis of this compound?

High-resolution XRD data (sinθ/λ ≤ 1.2 Å⁻¹) collected at synchrotron sources enable multipole refinement (e.g., using XD2006). Topological analysis via Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points and Laplacian values (e.g., ∇²ρ ~ –30 eÅ⁻⁵ for covalent bonds). This reveals weak C–H···S/P interactions in derivatives, influencing reactivity .

Q. How can computational tools like DFT predict the reactivity of this compound with reducing agents?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular electrostatic potential (MEP) surfaces. The inertness of this compound toward hydridic agents (e.g., NaBH₄) is attributed to electron-withdrawing amide groups destabilizing transition states. NCI (Non-Covalent Interaction) plots further visualize steric hindrance near the hydroxymethyl group .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound derivatives?

  • Derivatization : Introduce substituents (e.g., nitro, trifluoromethyl) at the benzene ring to modulate electronic effects.
  • Biological Assays : Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and binding affinity (e.g., fluorescence polarization for kinase inhibition).
  • QSAR Modeling : Correlate Hammett σ values or LogP with activity data to guide lead optimization .

Q. How are intermolecular interactions in this compound quantified experimentally and theoretically?

Hirshfeld surface analysis partitions crystal space into molecular territories, quantifying interaction contributions (e.g., H-bonding ≈ 25% of total surface). Atom-atom potential energy calculations (using UNI force field) estimate interaction energies (e.g., –15 kJ/mol for O–H···O bonds). These align with DFT-D3 dispersion-corrected energies .

Q. Methodological Considerations

Q. What are the challenges in refining twinned crystals of this compound derivatives?

Twinning complicates intensity integration. Strategies include:

  • HKL-5 : Manually flag overlapping reflections.
  • SHELXL TWIN commands : Define twin laws (e.g., 180° rotation about [100]) and refine twin fractions.
  • Rigorous validation : Check for Rint > 5% and abnormal displacement parameters .

Q. How do experimental phasing techniques resolve ambiguities in novel derivatives?

SHELXD/SHELXE pipelines enable SAD/MAD phasing with heavy atoms (e.g., Se in selenomethionine derivatives). For small molecules, charge flipping with 1.0 Å resolution data often suffices. Robustness is enhanced by iterative density modification .

Properties

IUPAC Name

2-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWBFLPUAFFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187481
Record name o-(Hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33832-98-3
Record name 2-(Hydroxymethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33832-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(Hydroxymethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033832983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33832-98-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-(Hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(hydroxymethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Hydroxymethyl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3EGS6MXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of triethylamine (TEA, 0.658 g, 0.91 ml, 6.50 mmol, 1.5 equiv.) in 1,2-dichloroethane (3 ml) was added dropwise under stirring and cooling with ice to a suspension of AlCl3 (0.635 g, 4.76 mmol, 1.1 equiv.) in 1,2-dichloroethane (7 ml). The temperature was maintained at 15-20° C. during the addition and the mixture was then allowed to warm up at room temperature. A solution of 1-dimethoxytrityl-6-amino-hexan-1-ol (16) (2.00 g, 4.76 mmol, 1.1 equiv., prepared as described by Woo and Fung (1996), International Pat. App. Pub. No. WO 96/05215) and 6-nitrophthalide (18) (0.766 g, 4.33 mmol, 1.0 equiv.) in 1,2-dichloroethane (3 ml) was added over a period of 20 min and the mixture was stirred at room temperature overnight. The completion of the reaction was confirmed by TLC analysis (EtOAc containing 1% TEA). The reaction mixture was then quenched with an ice-water mixture (30 ml) and stirred for an additional 30 min. The resulting suspension was filtered through a bed of Celite® and the filter cake was washed with 1,2-dichloroethane (10 ml). The organic phase of the combined filtrates was separated, washed with water (30 ml) and brine (20 ml), dried over MgSO4 and concentrated. The crude product was purified by flash chromatography (35-75% EtOAc in hexanes, gradient elution) yielding 0.20 g (8%) of compound (20) as a pale yellow oil. Rf=0.2 (hexanes/EtOAc 1:1, v/v, containing 1% TEA). 1H NMR (300 MHz, CD3CN) δ 8.32-8.27 (m, 2H), 7.76-7.73 (m, 1H), 7.47-7.44 (m, 2H), 7.33-7.20 (m, 8H), 6.87 (d, J=9.1 Hz, 4H), 4.69 (d, J=5.9 Hz, 2H), 4.14 (t, J=5.9 Hz, 1H), 3.77 (s, 6H), 3.35 (q, J=6.5 Hz, 2H), 3.03 (t, J=6.4 Hz, 2H), 1.64-1.55 (m, 4H), 1.43-1.28 (m, 4H). 13C NMR (75 MHz, CD3CN) δ 167.4, 158.8, 147.7, 145.9, 136.9, 130.1, 128.2, 128.0, 126.9, 125.1, 122.9, 113.2, 85.8, 63.3, 62.3, 55.1, 39.8, 29.8, 29.1, 26.7, 26.0.
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.635 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-dimethoxytrityl-6-amino-hexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.766 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
8%

Synthesis routes and methods II

Procedure details

A solution of triethylamine (TEA, 0.824 g, 1.13 ml, 8.14 mmol, 1.5 equiv.) in 1,2-dichloroethane (3 ml) was added dropwise under stirring and cooling with ice to a suspension of AlCl3 (0.796 g, 5.97 mmol, 1.1 equiv.) in 1,2-dichloroethane (7 ml). The temperature was maintained at 15-20° C. during the addition and the mixture was then allowed to warm up at room temperature. A solution of 1-dimethoxytrityl-6-amino-hexan-1-ol (16) (2.505 g, 5.97 mmol, 1.1 equiv., prepared as described by Woo and Fung (1996), International Pat. App. Pub. No. WO 96/05215, which is incorporated herein by reference in its entirety) and phthalide (17) (0.728 g, 5.43 mmol, 1.0 equiv.) in 1,2-dichloroethane (3 ml) was added over a period of 20 min and the mixture was stirred at room temperature overnight. The completion of the reaction was confirmed by TLC analysis (EtOAc containing 1% TEA). The reaction mixture was then quenched with an ice-water mixture (30 ml) and stirred for further 30 min. The resulting suspension was filtered through a bed of Celite® and the filter cake was washed with 1,2-dichloroethane (10 ml). The organic phase of the combined filtrates was separated, washed with water (30 ml) and brine (20 ml), dried over MgSO4 and concentrated. The crude product was purified by flash chromatography (15-70% EtOAc in hexanes containing 1% of TEA, gradient elution) yielding 0.80 g (27%) of compound (19) as a pale yellow oil. Rf=0.68 (EtOAc containing 1% TEA). 1H NMR (400 MHz, CD3CN) δ 7.61-7.19 (m, 14H), 6.85 (d, J=8.9 Hz, 4H), 5.33 (s, 1H), 4.50 (s, 2H), 3.75 (s, 6H), 3.32 (q, J=6.6 Hz, 2H), 3.01 (t, J=6.6 Hz, 2H), 1.63-1.53 (m, 4H), 1.44-1.28 (m, 4H).
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.796 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-dimethoxytrityl-6-amino-hexan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.728 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.